molecular formula C14H25N3O2 B2521120 (E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide CAS No. 2411178-42-0

(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide

Cat. No. B2521120
CAS RN: 2411178-42-0
M. Wt: 267.373
InChI Key: KMWDYBRJKQNUFA-GUOLPTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s, and since then, a significant amount of research has been conducted to understand its mechanism of action and potential applications.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide works by activating the STING (stimulator of interferon genes) pathway, which is involved in the immune response to viral and bacterial infections. Activation of the STING pathway leads to the production of type I interferons and other cytokines, which can induce apoptosis (cell death) in cancer cells.
Biochemical and physiological effects:
(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide has been shown to induce the production of cytokines, including interferon-alpha and interleukin-6. It has also been shown to increase the number of immune cells, such as natural killer cells and T cells, in tumors. (E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide has been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. (E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide is also relatively easy to synthesize, which makes it readily available for research purposes. One limitation is that (E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide has not yet been approved for clinical use, which limits its potential applications.

Future Directions

There are several potential future directions for research on (E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide. One area of interest is the development of combination therapies that use (E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new analogs of (E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide that may have improved efficacy or fewer side effects. Finally, there is interest in understanding the role of the STING pathway in cancer and how it can be targeted for therapeutic purposes.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide can be synthesized using a variety of methods, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with dimethylamine and subsequent reaction with (S)-1-(tert-butoxycarbonyl)-2-(piperidin-1-yl)propan-2-ol. Another method involves the reaction of (E)-4-bromo-2-butene-1-ol with (S)-1-(tert-butoxycarbonyl)-2-(piperidin-1-yl)propan-2-ol, followed by reaction with dimethylamine.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and breast cancer. (E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide works by activating the immune system and inducing the production of cytokines, which can lead to the death of cancer cells.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-12(14(19)17-10-5-4-6-11-17)15-13(18)8-7-9-16(2)3/h7-8,12H,4-6,9-11H2,1-3H3,(H,15,18)/b8-7+/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWDYBRJKQNUFA-GUOLPTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide

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